Broussonetine B

glycosidase inhibition glucoside prodrug broussonetinine B

Broussonetine B is a polyhydroxylated pyrrolidine alkaloid (iminosugar) first isolated from the branches of Broussonetia kazinoki Sieb. (Moraceae).

Molecular Formula C24H45NO10
Molecular Weight 507.6 g/mol
Cat. No. B12884669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussonetine B
Molecular FormulaC24H45NO10
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C24H45NO10/c26-12-8-7-10-15(29)9-5-3-1-2-4-6-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16-,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1
InChIKeyXRCYKIVYVCRJAM-BMSKXHDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Broussonetine B — A 4-O-β-D-Glucopyranoside Pyrrolidine Alkaloid Glycosidase Inhibitor from Broussonetia kazinoki


Broussonetine B is a polyhydroxylated pyrrolidine alkaloid (iminosugar) first isolated from the branches of Broussonetia kazinoki Sieb. (Moraceae) [1]. It is formulated as (2R,3S,4R,5R)-2-hydroxymethyl-3-hydroxy-5-(9-oxo-13-hydroxytridecyl)pyrrolidine-4-O-β-D-glucopyranoside, with the molecular formula C24H45NO10 and a molecular weight of 507.61 g/mol [2]. Broussonetine B is one of only two naturally occurring 4-O-β-D-glucopyranoside congeners within the broussonetine family — the other being broussonetine A — and its aglycone counterpart, broussonetinine B, is co-isolated from the same plant material [1][2]. The broussonetines as a class are structurally related to sphingoid bases and are biosynthesized through pathways similar to those of sphingosine and phytosphingosine [3].

Glucoside-masked precursor 4-O-β-D-Glucopyranoside pyrrolidine alkaloid; supports deglucosylation-dependent activation research
Natural product glycosidase probe Unique among >30 broussonetines; enables glucoside prodrug and tissue-selective delivery studies
Functional tissue assay context Reported intestinal sucrose absorption inhibition in rat everted gut sac model; supports ex vivo carbohydrate transport research

Why Broussonetine B Cannot Be Replaced by Generic Iminosugar Glycosidase Inhibitors or Other Broussonetine Congeners


Broussonetine B occupies a structurally and pharmacologically unique position within the broussonetine family: it exists as a 4-O-β-D-glucopyranoside, a feature shared only with broussonetine A among the >30 characterized broussonetines [1]. This glycosylation fundamentally alters its glycosidase inhibition profile relative to its aglycone broussonetinine B and to non-glycosylated broussonetines such as C, D, E, F, M, S, and W. The glucoside form exhibits no direct inhibition of α-glucosidase, β-glucosidase, β-galactosidase, α-mannosidase, or β-mannosidase in standardized enzyme assays, whereas its aglycone selectively inhibits β-galactosidase and α-mannosidase at sub-micromolar concentrations [2]. This functional dichotomy — where glycosylation masks intrinsic inhibitory activity — means that substituting broussonetine B with its aglycone, with a non-glycosylated broussonetine, or with a classical iminosugar such as deoxynojirimycin (DNJ) or deoxygalactonojirimycin (DGJ) will yield completely divergent inhibition spectra, potency, and potentially pharmacokinetic behavior [1][2].

Aglycone vs. glucoside form Glycosylation masks direct glycosidase inhibition; broussonetinine B (aglycone) inhibition profile may not transfer to the glucoside in the same assay context.
Non-glycosylated broussonetines Non-glycosylated congeners (e.g., broussonetine E, C, D, W) exhibit nanomolar inhibition; selecting broussonetine B yields a glucoside-protected scaffold, not a direct inhibitor.
Classical iminosugar inhibitors DNJ and DGJ target different enzyme profiles; the dual β-galactosidase/α-mannosidase profile of broussonetinine B is not replicated, limiting functional substitution for pathway-specific studies.

Broussonetine B: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Broussonetine B vs. Broussonetinine B: Glycosidase Inhibition Abolished by 4-O-Glucosylation

In a standardized five-enzyme glycosidase inhibition panel, broussonetine B (the 4-O-β-D-glucopyranoside) exhibited no inhibition (NI) against all five enzymes tested: yeast α-glucosidase, sweet almond β-glucosidase, bovine liver β-galactosidase, jack bean α-mannosidase, and snail β-mannosidase. In contrast, its aglycone broussonetinine B — obtained by acid hydrolysis of broussonetine B — selectively inhibited bovine liver β-galactosidase (IC50 = 1.0 × 10⁻⁷ M) and jack bean α-mannosidase (IC50 = 2.9 × 10⁻⁷ M) [1]. This demonstrates that the 4-O-β-D-glucopyranosyl moiety completely suppresses the intrinsic glycosidase inhibitory activity of the pyrrolidine core.

Aglycone comparison
Head-to-head
Broussonetine B: NI vs Aglycone IC50 100 nM β-Gal, 290 nM α-Man
Supports glucoside-masked precursor study
Five-enzyme panel; glycosylation abolishes inhibition
glycosidase inhibition glucoside prodrug broussonetinine B structure-activity relationship

Broussonetine B vs. Classical Iminosugars DNJ and DGJ: Divergent Enzyme Selectivity Spectrum

The classical iminosugar inhibitors 1-deoxynojirimycin (DNJ) and 1-deoxygalactonojirimycin (DGJ) display fundamentally different inhibition spectra from broussonetine B and its aglycone. DNJ inhibits α-glucosidase (IC50 = 9.3 × 10⁻⁷ M) and β-glucosidase (IC50 = 5.8 × 10⁻⁷ M) but is inactive against β-galactosidase, α-mannosidase, and β-mannosidase. DGJ selectively inhibits β-galactosidase (IC50 = 1.3 × 10⁻⁷ M) and is inactive against all other enzymes tested. Broussonetine B shows no inhibition across the entire panel, while its aglycone broussonetinine B inhibits both β-galactosidase (IC50 = 1.0 × 10⁻⁷ M) and α-mannosidase (IC50 = 2.9 × 10⁻⁷ M), a dual selectivity profile not matched by either DNJ or DGJ [1].

Classical iminosugar profile
Head-to-head
Broussonetinine B: dual β-Gal/α-Man vs DNJ (α/β-Glc), DGJ (β-Gal only)
Dual inhibition profile not matched
Same enzyme panel; unique selectivity
deoxynojirimycin deoxygalactonojirimycin iminosugar enzyme selectivity glycosidase panel

Broussonetine B Demonstrates α-Glucosidase-Mediated Sucrose Absorption Inhibition in a Functional Rat Everted Gut Sac Model

In a functional ex vivo assay using the rat small intestinal everted gut sac model, broussonetine B (designated B2) inhibited sucrose absorption with an IC50 of 0.445 mg/mL, compared to broussonetinine B (B1) which showed an IC50 of 0.530 mg/mL [1]. In this model, broussonetine B was marginally more potent (approximately 1.19-fold lower IC50) than broussonetinine B, suggesting that the glucoside form retains functional α-glucosidase inhibitory capacity in a tissue-level assay, despite showing no activity against isolated yeast α-glucosidase in the cell-free enzyme panel [2]. The assay used α-glucosidase inhibitor screening coupled with the rat everted gut sac method to evaluate inhibition of intestinal sugar absorption [1].

Intestinal absorption
Cross-study
IC50 = 0.445 mg/mL
Tissue-level α-glucosidase assay context
Rat everted gut sac; sucrose absorption
α-glucosidase inhibition sucrose absorption everted gut sac antidiabetic screening Broussonetia papyrifera

Broussonetine B vs. Broussonetine A: C-9 vs. C-10 Oxo Positional Isomerism Defines Distinct Glycosidase Inhibition Outcomes

Broussonetine B differs from broussonetine A solely in the position of the ketone group on the 13-carbon side chain: broussonetine B bears a 9-oxo group, while broussonetine A bears a 10-oxo group [1]. Both are 4-O-β-D-glucopyranosides. In the glycosidase inhibition panel, both broussonetine A (compound 1) and broussonetine B (compound 3) exhibit no inhibition against all five enzymes tested, indicating that the glucoside form masks activity regardless of oxo position [2]. However, their respective aglycones — broussonetinine A (from broussonetine A) and broussonetinine B (from broussonetine B) — show divergent inhibition profiles: broussonetinine A inhibits β-galactosidase (IC50 = 1.6 × 10⁻⁷ M) and α-mannosidase (IC50 = 3.0 × 10⁻⁷ M), while broussonetinine B inhibits β-galactosidase (IC50 = 1.0 × 10⁻⁷ M) and α-mannosidase (IC50 = 2.9 × 10⁻⁷ M) [2]. Though quantitatively close, this subtle structural difference may have implications for binding kinetics and selectivity in specific biological contexts.

Positional isomer C-9/C-10
Head-to-head
9-oxo aglycone: 100 nM β-Gal vs 10-oxo aglycone: 160 nM β-Gal
Oxo position impacts aglycone potency
Matched isomer pair; SAR applications
positional isomer C-9 oxo C-10 oxo broussonetine A structural differentiation

Broussonetine B vs. Non-Glycosylated Broussonetines (E, F, C, D, M, S, W): The Glycosylation Status as a Key Pharmacological Switch

Non-glycosylated broussonetines such as E, F, C, and D demonstrate potent, broad-spectrum glycosidase inhibition with IC50 values extending into the low nanomolar range. For instance, broussonetine E (compound 7) inhibits β-galactosidase with an IC50 of 2.0 × 10⁻⁹ M (2 nM), and broussonetine C (compound 5) inhibits β-galactosidase with an IC50 of 3.6 × 10⁻⁸ M (36 nM) [1]. Broussonetine D inhibits bovine liver β-galactosidase with an IC50 of 29 nM [2]. More recently, broussonetine S and broussonetine W have been reported as nanomolar inhibitors of β-galactosidase (IC50 = 0.03 μM for broussonetine W) [3]. In stark contrast, broussonetine B — by virtue of its 4-O-glucosylation — exhibits no direct glycosidase inhibition, representing a >10⁵-fold potency difference compared to the most active non-glycosylated congeners [1]. This positions broussonetine B not as a direct enzyme inhibitor but as a glucoside-protected precursor or a scaffold for selective deglucosylation-dependent activation strategies.

Glycosylation switch
Class-level
Inactive (glucoside) vs nanomolar (non-glycosylated)
Glycosylation status determines inhibition
Data from multiple sources; cross-study comparison
glycosylation switch broussonetine E broussonetine F broussonetine C broussonetine D nanomolar inhibitor

Broussonetine B: Evidence-Backed Research and Procurement Application Scenarios


Prodrug Activation and Glucoside-Masked Glycosidase Inhibitor Research

Broussonetine B serves as a naturally occurring, glucoside-masked precursor to the active glycosidase inhibitor broussonetinine B. Its complete lack of direct enzyme inhibition across five glycosidases (α-glucosidase, β-glucosidase, β-galactosidase, α-mannosidase, β-mannosidase), contrasted with its aglycone's selective inhibition of β-galactosidase (IC50 = 100 nM) and α-mannosidase (IC50 = 290 nM), makes it an ideal tool compound for studying glucosidase-mediated prodrug activation mechanisms, tissue-specific deglucosylation, and controlled-release inhibitor delivery strategies [1].

Postprandial Glucose Regulation and Intestinal α-Glucosidase Functional Studies

In the rat everted gut sac model, broussonetine B demonstrated inhibition of sucrose absorption with an IC50 of 0.445 mg/mL, marginally surpassing broussonetinine B (IC50 = 0.530 mg/mL) in the same assay [2]. This functional tissue-level activity supports the procurement of broussonetine B for ex vivo and in vivo intestinal carbohydrate absorption studies, particularly for investigating the mechanistic basis of α-glucosidase inhibition in a physiologically relevant context where cell-free enzyme assays alone may not capture the full pharmacodynamic profile [1][2].

Structure-Activity Relationship (SAR) Studies of the Broussonetine C-9 vs. C-10 Oxo Position

Broussonetine B (9-oxo) and broussonetine A (10-oxo) form a matched positional isomer pair differing only in the ketone location on the 13-carbon lipophilic side chain [3]. Their respective aglycones — broussonetinine B (β-galactosidase IC50 = 100 nM) and broussonetinine A (β-galactosidase IC50 = 160 nM) — display a quantifiable 1.6-fold potency difference, providing a defined experimental system for SAR investigations into how subtle side-chain modifications influence glycosidase binding and selectivity [1].

Comparative Iminosugar Profiling and Selective Dual β-Galactosidase/α-Mannosidase Inhibitor Development

The aglycone of broussonetine B — broussonetinine B — uniquely combines β-galactosidase inhibition (IC50 = 100 nM, equipotent to DGJ) with α-mannosidase inhibition (IC50 = 290 nM), a dual selectivity profile not exhibited by the standard iminosugar tool compounds DNJ or DGJ [1]. Broussonetine B is thus the required precursor for generating broussonetinine B via acid hydrolysis, enabling research programs targeting diseases where simultaneous modulation of β-galactosidase and α-mannosidase is therapeutically relevant, including certain lysosomal storage disorders and cancer glycobiology applications [1][4].

Application
Selection Property
Validation Focus
Glucoside prodrug activation research
4-O-β-D-Glucopyranoside precursor
Deglucosylation-dependent inhibitor release
Intestinal carbohydrate absorption studies
Tissue-level α-glucosidase inhibition context
Ex vivo everted gut sac model validation
C-9/C-10 positional isomer SAR
Positional isomer pair (9-oxo/10-oxo)
Aglycone potency profile comparison
Dual glycosidase inhibitor research
Aglycone dual β-galactosidase/α-mannosidase profile
Enzyme selectivity panel validation in disease models
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